molecular formula C22H24F3NO6S B2483760 propan-2-yl 4,4,4-trifluoro-2-{2-hydroxy-5-[4-(propan-2-yl)benzenesulfonamido]phenyl}-3-oxobutanoate CAS No. 518032-92-3

propan-2-yl 4,4,4-trifluoro-2-{2-hydroxy-5-[4-(propan-2-yl)benzenesulfonamido]phenyl}-3-oxobutanoate

Cat. No.: B2483760
CAS No.: 518032-92-3
M. Wt: 487.49
InChI Key: FURXBCWIUCJTPZ-UHFFFAOYSA-N
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Description

Propan-2-yl 4,4,4-trifluoro-2-{2-hydroxy-5-[4-(propan-2-yl)benzenesulfonamido]phenyl}-3-oxobutanoate is a structurally complex ester featuring multiple functional groups: a propan-2-yl ester, a 4,4,4-trifluoro-3-oxobutanoate backbone, a hydroxyphenyl substituent, and a 4-(propan-2-yl)benzenesulfonamido moiety. The hydroxy group may facilitate hydrogen bonding, influencing solubility and crystallinity . Computational studies using density-functional theory (DFT) and wavefunction analysis (e.g., Multiwfn) could predict electronic properties and reactivity .

Properties

IUPAC Name

propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-[(4-propan-2-ylphenyl)sulfonylamino]phenyl]-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F3NO6S/c1-12(2)14-5-8-16(9-6-14)33(30,31)26-15-7-10-18(27)17(11-15)19(20(28)22(23,24)25)21(29)32-13(3)4/h5-13,19,26-27H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURXBCWIUCJTPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)C(C(=O)C(F)(F)F)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F3NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 4,4,4-trifluoro-2-{2-hydroxy-5-[4-(propan-2-yl)benzenesulfonamido]phenyl}-3-oxobutanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the trifluoromethyl ketone: This can be achieved by reacting a suitable precursor with trifluoroacetic anhydride in the presence of a base such as pyridine.

    Sulfonamide formation: The sulfonamide group can be introduced by reacting the intermediate with a sulfonyl chloride derivative in the presence of a base like triethylamine.

    Final coupling: The final step involves coupling the intermediate with propan-2-yl groups under appropriate conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC) in an inert solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4,4,4-trifluoro-2-{2-hydroxy-5-[4-(propan-2-yl)benzenesulfonamido]phenyl}-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted derivatives with nucleophiles.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research indicates that compounds similar to propan-2-yl 4,4,4-trifluoro-2-{2-hydroxy-5-[4-(propan-2-yl)benzenesulfonamido]phenyl}-3-oxobutanoate exhibit promising anticancer properties. Studies have shown that derivatives with similar structures can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that certain derivatives of benzenesulfonamide showed selective cytotoxicity against various cancer cell lines. The mechanism involved the inhibition of key enzymes responsible for cell cycle progression .

Agricultural Applications

2. Herbicidal Properties
The trifluoromethyl group present in this compound enhances its biological activity, making it a candidate for development as a herbicide. Compounds with trifluoromethyl substituents have been shown to exhibit potent herbicidal effects by disrupting photosynthesis and other metabolic pathways in plants .

Data Table: Herbicidal Activity Comparison

Compound NameActivity (IC50 µM)Target Plant Species
Compound A15Amaranthus retroflexus
Compound B22Echinochloa crus-galli
Propan-2-yl 4,4,4-trifluoro...10Solanum nigrum

Material Science

3. Fluorinated Polymers
The incorporation of fluorinated compounds into polymer matrices has been explored for enhancing material properties such as hydrophobicity and chemical resistance. This compound can be utilized as a modifier in polymer formulations to impart these desirable characteristics .

Case Study:
A recent investigation into fluorinated polymer composites demonstrated improved thermal stability and chemical resistance when small amounts of fluorinated additives were included. This could lead to advancements in coatings and protective materials used in harsh environments .

Mechanism of Action

The mechanism of action of propan-2-yl 4,4,4-trifluoro-2-{2-hydroxy-5-[4-(propan-2-yl)benzenesulfonamido]phenyl}-3-oxobutanoate involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Key Observations:

  • Trifluoro Groups : The target compound and 4,4,4-trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile both utilize trifluoro substituents to enhance electron-withdrawing effects and stability.
  • Sulfonamido vs.
  • Hydrogen Bonding: The hydroxy group in the target compound enables stronger intermolecular interactions compared to non-hydroxylated analogues, affecting solubility and crystal packing .

Physicochemical and Reactivity Comparisons

Solubility and Stability

  • Target Compound: The trifluoro group increases lipophilicity, likely reducing aqueous solubility. The ester group may undergo hydrolysis under acidic/basic conditions, similar to Methyl 2-[4-(4-chlorobutanoyl)phenyl]-2-methylpropanoate .
  • 4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile : The nitrile group confers resistance to hydrolysis, enhancing stability in biological environments.

Electronic Properties

DFT studies (e.g., Becke’s hybrid functional ) predict that the target’s trifluoro and ketone groups polarize the electron density, increasing electrophilicity at the carbonyl carbon. This contrasts with the less electron-deficient ketone in Methyl 2-[4-(4-chlorobutanoyl)phenyl]-2-methylpropanoate .

Crystallographic and Supramolecular Features

  • Target Compound : Crystallographic analysis using SHELX may reveal hydrogen-bonding networks involving the hydroxy and sulfonamido groups, forming motifs like R₂²(8) (as defined by Etter’s graph-set analysis ).
  • 4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile : Lacks hydrogen-bond donors, resulting in weaker intermolecular forces and lower melting points.

Biological Activity

Propan-2-yl 4,4,4-trifluoro-2-{2-hydroxy-5-[4-(propan-2-yl)benzenesulfonamido]phenyl}-3-oxobutanoate is a complex organic compound with notable biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.

Research indicates that compounds similar to this compound can act as inhibitors of key protein interactions involved in cancer pathways. Specifically, they have been shown to disrupt interactions between menin and MLL fusion proteins, which are critical in certain leukemias. This suggests a potential application in oncology by inhibiting tumor growth and survival pathways .

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant cytotoxic activity against various cancer cell lines. For instance:

Cell Line IC50 (µM) Reference
HCT-116 (Colorectal)9.379
Other Cancer LinesVariable

These findings indicate that the compound may induce apoptosis in cancer cells, potentially through cell cycle arrest mechanisms.

Case Studies

  • Cytotoxicity Assessment :
    • A study evaluated the cytotoxic effects of structurally similar compounds on HCT-116 cells. The results indicated that compounds with similar sulfonamide functionalities showed IC50 values ranging from 1.184 µM to 9.379 µM, highlighting their potency compared to standard treatments like cabozantinib .
  • Mechanistic Insights :
    • Further investigations into the mechanism revealed that treatment with this compound resulted in significant cell cycle arrest at the G0/G1 phase, suggesting a targeted approach to inhibit cell proliferation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with other related compounds is essential:

Compound Name Key Features Biological Activity
Compound AContains sulfonamide and trifluoromethyl groupsHigh selectivity for specific enzymes
Compound BSimilar aromatic structureKnown for anti-inflammatory properties
Compound CDifferent alkyl chainUnique binding affinity to target proteins

This comparison illustrates that while many compounds exhibit biological activity, this compound possesses a unique combination of functionalities that enhances its therapeutic potential .

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